Cas no 94938-03-1 (1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde)

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-carboxaldehyde, 1-methyl-2-phenyl-
- 1-METHYL-2-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE
- GE-0731
- MFCD08703273
- 3-methyl-2-phenylimidazole-4-carbaldehyde
- 3-Methyl-2-phenyl-3H-imidazole-4-carbaldehyde
- 1-methyl-2-phenyl-imidazole-5-carboxaldehyde
- 94938-03-1
- J-504919
- FT-0682003
- MTBHIZCUPAVJLC-UHFFFAOYSA-N
- SCHEMBL474103
- AKOS005766003
- DTXSID10441364
- 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde
-
- MDL: MFCD08703273
- Inchi: InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3
- InChI Key: MTBHIZCUPAVJLC-UHFFFAOYSA-N
- SMILES: CN1C(=CN=C1C2=CC=CC=C2)C=O
Computed Properties
- Exact Mass: 186.079312947g/mol
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 34.9Ų
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2077-500MG |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | 95% | 500MG |
¥ 3,478.00 | 2023-04-12 | |
abcr | AB303597-1 g |
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde, 95%; . |
94938-03-1 | 95% | 1 g |
€1,115.20 | 2023-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2077-1G |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | 95% | 1g |
¥ 5,214.00 | 2023-04-12 | |
Key Organics Ltd | GE-0731-1G |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | >95% | 1g |
£650.00 | 2025-02-09 | |
Key Organics Ltd | GE-0731-10MG |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Alichem | A069002803-1g |
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | 95% | 1g |
$918.06 | 2023-08-31 | |
Key Organics Ltd | GE-0731-1MG |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | GE-0731-5G |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | >95% | 5g |
£2600.00 | 2025-02-09 | |
abcr | AB303597-1g |
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde, 95%; . |
94938-03-1 | 95% | 1g |
€1115.20 | 2025-02-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2077-100mg |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde |
94938-03-1 | 95% | 100mg |
¥1426.0 | 2024-04-16 |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Introduction to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS No. 94938-03-1)
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde, identified by the chemical abstracts service number 94938-03-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug development and material science. The compound's molecular structure comprises an imidazole ring substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and an aldehyde functional group at the 5-position. Such a configuration imparts distinct reactivity and binding properties, making it a valuable intermediate in synthetic chemistry.
The 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde molecule exhibits notable electronic and steric characteristics that influence its interactions with biological targets. The presence of the aldehyde group (CHO) at the 5-position of the imidazole core enhances its capability to participate in condensation reactions, such as Schiff base formation, which is widely utilized in medicinal chemistry for constructing more complex molecules. Additionally, the phenyl ring at the 2-position introduces hydrophobicity and can be further functionalized to modulate binding affinities and selectivity.
In recent years, there has been growing interest in imidazole derivatives due to their diverse pharmacological activities. The 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde scaffold has been explored as a precursor in the synthesis of various bioactive compounds. For instance, studies have demonstrated its utility in generating imidazolium-based catalysts, which exhibit high efficiency in organic transformations. These catalysts are particularly relevant in green chemistry initiatives, where sustainable synthetic routes are prioritized.
Moreover, the CAS No. 94938-03-1 compound has found applications in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality serves as a key site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, bioavailability, and metabolic stability. Such attributes are critical for optimizing drug-like characteristics and improving therapeutic outcomes.
Recent advancements in computational chemistry have further illuminated the significance of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. Molecular modeling studies suggest that this compound can interact with specific biological targets through hydrogen bonding networks facilitated by the imidazole nitrogen atoms and the aldehyde oxygen atom. These interactions are pivotal for designing high-affinity ligands that can modulate enzyme activity or receptor binding. The phenyl ring's aromaticity also contributes to π-stacking interactions, which can enhance binding stability in certain pharmacological contexts.
The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors such as 2-bromomethylbenzoic acid or o-toluidine derivatives. Modern synthetic methodologies emphasize atom economy and minimal waste generation, aligning with contemporary environmental standards. Techniques like palladium-catalyzed cross-coupling reactions have been employed to construct the desired heterocyclic core efficiently.
In industrial settings, CAS No. 94938-03-1 is often produced under controlled conditions to ensure high purity and yield. Quality control measures include spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to confirm structural integrity. These rigorous standards are essential for pharmaceutical applications where impurities can compromise efficacy or safety.
The versatility of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde extends beyond pharmaceuticals into materials science. Its ability to form coordination complexes with metal ions makes it a candidate for designing functional materials such as luminescent probes or catalysts for industrial processes. The imidazole ring's chelating properties allow it to bind metals in specific geometries, influencing electronic and optical properties of resulting materials.
Future research directions may explore novel derivatives of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde using advanced synthetic strategies such as flow chemistry or biocatalysis. These approaches could enhance production scalability while maintaining environmental sustainability. Additionally, exploring its role in photodynamic therapy or as a component in smart materials could open new avenues for application.
In conclusion,1-methyl-2-phenyl-1H-imidazolecarbaldehyde (CAS No: 94938–03–1) represents a structurally intriguing compound with broad utility across multiple scientific disciplines. Its unique combination of reactivity and binding capabilities positions it as a valuable building block for innovation in drug discovery and material engineering alike.
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